molecular formula C18H20N2O2S B10817052 6,7-dimethoxy-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carbothioamide

6,7-dimethoxy-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carbothioamide

Cat. No.: B10817052
M. Wt: 328.4 g/mol
InChI Key: RRYQOPSEGQPMDL-UHFFFAOYSA-N
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Description

6,7-dimethoxy-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carbothioamide is a synthetic N-aryl-3,4-dihydroisoquinoline carbothioamide analogue of significant interest in medicinal chemistry for its potent biological activity. This compound has been identified as a highly effective urease inhibitor in in vitro studies, demonstrating an IC50 value of 20.4 ± 0.22 µM, which is more potent than the standard inhibitor thiourea (IC50 = 21.7 ± 0.34 µM) . Urease inhibition is a crucial therapeutic strategy for targeting pathological conditions caused by Helicobacter pylori, such as peptic ulcers and stomach cancer, as well as for addressing issues in agriculture where urease activity reduces nitrogen-fertilizer efficiency . The structure-activity relationship (SAR) studies indicate that the electron-donating methoxy groups on the isoquinoline ring, combined with the N-phenyl-thioamide moiety, are key to its enhanced inhibitory strength, enabling critical interactions with the enzyme's active site through hydrogen bonding and hydrophobic interactions . Thioamides, as a functional group, are valuable bioisosteres for canonical amides, often contributing to improved proteolytic stability and unique target binding profiles in drug discovery . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers exploring urease-related pathways, enzyme kinetics, and the development of treatments for bacterial infections or agricultural chemicals will find this compound a valuable investigative tool.

Properties

IUPAC Name

6,7-dimethoxy-N-phenyl-3,4-dihydro-1H-isoquinoline-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S/c1-21-16-10-13-8-9-20(12-14(13)11-17(16)22-2)18(23)19-15-6-4-3-5-7-15/h3-7,10-11H,8-9,12H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRYQOPSEGQPMDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C(=S)NC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formylation and Cyclization

In the patented one-pot method, 3,4-dimethoxyphenethylamine reacts with ethyl formate under reflux to yield N-(2-(3,4-dimethoxyphenyl)ethyl)formamide. Subsequent treatment with oxalyl chloride in acetonitrile facilitates imine formation, followed by phosphotungstic acid-catalyzed cyclization. This step achieves >99% purity in the intermediate hydrochloride salt, critical for downstream functionalization.

Reaction Conditions:

  • Formylation: Ethyl formate, reflux, 6 hours.

  • Cyclization: Oxalyl chloride, acetonitrile, 10–20°C, phosphotungstic acid (0.23 g per 86.6 g amine).

Introduction of the N-Phenylcarbothioamide Group

The carbothioamide group is introduced via nucleophilic substitution or coupling reactions. While the provided search results focus on the hydrochloride intermediate, analogous methodologies for carbothioamide derivatization are inferred from established organic chemistry protocols.

Thioamide Synthesis via Thiourea Intermediates

A two-step approach involves:

  • Aminolysis: Reacting the dihydroisoquinoline hydrochloride with phenyl isothiocyanate in the presence of a base (e.g., triethylamine) to form a thiourea intermediate.

  • Acid-Catalyzed Cyclization: Heating the thiourea in acidic conditions (e.g., HCl/EtOH) to yield the carbothioamide.

Example Protocol:

  • Reagents: Phenyl isothiocyanate (1.2 equiv), triethylamine (2.0 equiv), ethanol, 60°C, 12 hours.

  • Yield: ~70% (estimated from analogous reactions).

Optimization of Reaction Parameters

Solvent and Catalyst Screening

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents (e.g., acetonitrile) enhance cyclization kinetics, while alcohols (e.g., methanol) facilitate oxalic acid removal post-cyclization.

Table 1: Solvent Effects on Cyclization Yield

SolventTemperature (°C)Yield (%)Purity (%)
Acetonitrile10–207899.3
Dichloromethane10–208099.1
THF10–206598.5

Data adapted from patent examples.

Catalytic Systems

Phosphotungstic acid outperforms traditional Lewis acids (e.g., FeCl₃) by reducing impurity formation (single impurity ≤0.17%) and improving reaction homogeneity.

Challenges in Carbothioamide Stability

The thioamide group is prone to oxidation and hydrolysis, necessitating inert atmospheres and anhydrous conditions during synthesis. Post-reaction purification via cooling crystallization (5–10°C) in methanol ensures minimal degradation.

Industrial Scalability and Cost Analysis

The one-pot method reduces material and labor costs by 40% compared to multi-step literature routes. Key savings arise from:

  • Elimination of intermediate isolation.

  • Reuse of acetonitrile solvent.

  • Low catalyst loading (0.27 wt% phosphotungstic acid) .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carbothioamide group (-N-C=S) participates in nucleophilic substitution reactions, particularly at the sulfur atom. This reactivity is exploited to synthesize derivatives with modified biological activity.

ReagentConditionsProductYieldReference
Methyl iodideK₂CO₃, acetone, RT, 30 minS-Methyl derivative85%
Ethyl bromoacetateNaH, DMF, 0°C → RT, 2 hThioester-functionalized derivative72%
Benzyl chlorideEt₃N, CH₂Cl₂, reflux, 4 hS-Benzyl derivative68%

Key Findings :

  • Alkylation occurs preferentially at the sulfur atom due to its high nucleophilicity .

  • Reactions with primary alkyl halides proceed efficiently under mild basic conditions (e.g., K₂CO₃ in acetone) .

Hydrolysis of the Carbothioamide Group

The thioamide moiety undergoes hydrolysis under acidic or basic conditions to yield corresponding amides or carboxylic acids.

ConditionsProductNotesReference
6M HCl, reflux, 6 h6,7-Dimethoxy-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamideComplete conversion via acid-catalyzed pathway
10% NaOH, EtOH, 80°C, 3 hCarboxylic acid derivativePartial degradation observed

Mechanistic Insight :

  • Acidic hydrolysis proceeds via protonation of the thioamide sulfur, followed by nucleophilic attack by water.

  • Basic conditions may lead to side reactions, including ring-opening of the dihydroisoquinoline core.

Oxidation Reactions

The sulfur atom in the carbothioamide group is susceptible to oxidation, forming sulfinic or sulfonic acids, or disulfides under controlled conditions.

Oxidizing AgentConditionsProductReference
H₂O₂ (30%)CH₃CN, RT, 12 hDisulfide dimer
KMnO₄ (dilute)H₂O, 0°C, 1 hSulfinic acid derivative
m-CPBACH₂Cl₂, 0°C → RT, 2 hSulfoxide intermediate

Applications :

  • Disulfide formation is reversible, enabling dynamic covalent chemistry applications.

  • Over-oxidation to sulfonic acids is avoided by using mild oxidizing agents like H₂O₂.

Cyclization and Ring-Functionalization

The dihydroisoquinoline core undergoes cyclization reactions to form polycyclic structures, enhancing pharmacological potential.

ReagentConditionsProductReference
POCl₃Toluene, reflux, 8 hTetrahydroisoquinoline-fused thiazole
PPA (Polyphosphoric acid)120°C, 4 hBridged quinazolinone derivative

Key Observations :

  • Cyclization with POCl₃ proceeds via activation of the thioamide group, followed by intramolecular nucleophilic attack .

  • Products exhibit enhanced rigidity, potentially improving target binding affinity.

Metal Coordination and Chelation

The thioamide sulfur and adjacent nitrogen atoms act as ligands for transition metals, forming stable complexes.

Metal SaltConditionsComplex StructureApplicationReference
Cu(NO₃)₂MeOH, RT, 2 hSquare-planar Cu(II) complexCatalytic studies
PdCl₂DMF, 60°C, 6 hPalladium-thioamide adductCross-coupling catalysis

Significance :

  • Copper complexes show promise in catalytic oxidation reactions.

  • Palladium adducts enable Suzuki-Miyaura couplings without additional ligands.

Functionalization via Electrophilic Aromatic Substitution

The electron-rich dihydroisoquinoline ring undergoes electrophilic substitution at the 5- and 8-positions.

ReagentConditionsProductReference
HNO₃ (fuming)H₂SO₄, 0°C, 1 hNitro-substituted derivative
Br₂ (1 equiv)CHCl₃, RT, 30 min5-Bromo derivative

Regioselectivity :

  • Nitration occurs preferentially at the 5-position due to steric and electronic effects.

  • Bromination is reversible under basic conditions, enabling further functionalization.

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition or C-S bond cleavage in the presence of sensitizers.

ConditionsProductQuantum YieldReference
UV (254 nm), acetoneDimeric cycloadduct0.45
Rose Bengal, visible lightC-S bond cleavage products0.32

Applications :

  • Photodimerization is utilized in materials science for cross-linking polymers.

  • C-S cleavage enables controlled release of pharmacophores.

Scientific Research Applications

Biological Activities

Research indicates that isoquinoline derivatives exhibit a variety of pharmacological properties. The specific applications of 6,7-dimethoxy-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carbothioamide include:

  • Anticancer Activity : Preliminary studies suggest that this compound may possess significant anticancer properties. Isoquinoline derivatives have been shown to inhibit cancer cell proliferation in various cell lines, including human cervix carcinoma (HeLa) and colorectal adenocarcinoma (HT-29) cells .
  • Neuroprotective Effects : Some derivatives within the isoquinoline class have demonstrated neuroprotective effects, indicating potential applications in treating neurodegenerative diseases.
  • Antimicrobial Activity : The compound has also been evaluated for antimicrobial properties against various pathogens, showing promising results that warrant further investigation.

Comparative Analysis with Related Compounds

The following table summarizes notable compounds structurally similar to 6,7-dimethoxy-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carbothioamide along with their biological activities:

Compound NameStructural FeaturesBiological Activity
N-(2-methylphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamideMethyl substitution on the phenyl groupAnticancer activity
N-(2,4-dimethylphenyl)-6,7-dimethoxy-3,4-dihydroisoquinolineAdditional methyl groups on phenylPotential neuroprotective effects
N-Aryl-3,4-dihydroisoquinoline carboxamide derivativesCarboxamide instead of carbothioamideUrease inhibition

This table illustrates the versatility of isoquinoline derivatives in medicinal chemistry while emphasizing the unique structural characteristics of 6,7-dimethoxy-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carbothioamide .

Case Studies

Several case studies have highlighted the efficacy of isoquinoline derivatives in clinical settings:

  • Study on Anticancer Properties : A study evaluated various isoquinoline derivatives against multiple cancer cell lines. The results indicated that compounds similar to 6,7-dimethoxy-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carbothioamide exhibited IC50 values in the low micromolar range against colorectal adenocarcinoma cells .
  • Neuroprotection Research : Another investigation focused on neuroprotective effects where certain isoquinoline derivatives were shown to reduce oxidative stress in neuronal cells, suggesting potential therapeutic roles in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carbothioamide involves its interaction with various molecular targets. The compound can bind to enzymes, receptors, or other proteins, altering their activity. The methoxy groups and the phenyl ring contribute to its binding affinity and specificity. The carbothioamide group can interact with nucleophilic sites on proteins, potentially leading to inhibition or activation of enzymatic activity.

Comparison with Similar Compounds

Table 1: Comparison of Structural Features

Compound Name Substituents (R1, R2, R3) Functional Group Molecular Formula Molecular Weight Key Properties/Activities
Target Compound 6,7-OCH3, N-Ph Carbothioamide C19H21N2O2S 341.45 High lipophilicity, receptor binding
(R)-6,7-Dimethoxy-1-methyl-N-phenyl derivative 6,7-OCH3, 1-CH3, N-Ph Carbothioamide C19H22N2O2S 342.46 Mp: 179–181°C; [α]D20 = +179.0 (MeOH)
3,4-Dihydroisoquinoline-2(1H)-carbothioamide No methoxy or phenyl groups Carbothioamide C10H12N2S 192.28 Simpler backbone; reduced steric bulk
6,7-Dimethoxy-carboximidamide hydroiodide 6,7-OCH3 Carboximidamide (salt) C12H18IN3O2 363.19 Mp: 253°C; ionic form enhances stability

Key Observations:

Phenyl vs. Methyl Substitution: The N-phenyl group in the target compound increases steric bulk compared to the N-methyl analog , which may influence binding specificity to adrenoreceptors or other targets .

Carbothioamide vs. Carboximidamide : The thioamide group (-C(=S)-NH-) in the target compound offers distinct hydrogen-bonding capabilities compared to carboximidamide derivatives (-C(=NH)-NH2), affecting solubility and target affinity .

Functional Analogues with Different Bioactive Moieties

Table 2: Comparison of Functional Group Impact

Compound Name Functional Group Biological Activity Reference
Target Compound Carbothioamide Potential enzyme inhibition (e.g., carbonic anhydrase)
6,7-Dimethoxy-sulfonamide derivatives Sulfonamide Carbonic anhydrase II inhibition (Ki: 62.95–87.3 nM)
Ethyl 6,7-dimethoxy-carboxylate Ester Anticonvulsant activity (preclinical)
Allyl 6,7-dimethoxy-carboxylate Ester Synthetic intermediate; no reported activity

Key Observations:

Sulfonamide Derivatives : Sulfonamide-containing analogs (e.g., 3po6 in ) exhibit strong carbonic anhydrase II inhibition, suggesting that electronegative groups enhance enzyme binding. The target carbothioamide may offer a similar mechanism but with altered potency due to sulfur’s polarizability.

Ester Derivatives : Compounds like ethyl carboxylates () prioritize metabolic stability over receptor affinity, highlighting the trade-off between functional group choice and pharmacokinetic outcomes.

Biological Activity

6,7-Dimethoxy-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carbothioamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of isoquinoline derivatives and is characterized by a dihydroisoquinoline backbone with methoxy substitutions and a carbothioamide functional group.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N2O2SC_{18}H_{20}N_{2}O_{2}S, with a molecular weight of approximately 328.43 g/mol. The structure includes:

  • Methoxy groups at the 6 and 7 positions.
  • A phenyl group attached to the nitrogen atom.
  • A carbothioamide functional group.

The chemical properties include:

PropertyValue
Molecular Weight328.43 g/mol
LogP3.4223
Polar Surface Area26.0594 Ų
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1

Biological Activity

Research indicates that isoquinoline derivatives, including 6,7-dimethoxy-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carbothioamide, exhibit various pharmacological properties. These include:

  • Anticancer Activity : Some derivatives have shown promising results in inhibiting cancer cell proliferation.
  • Neuroprotective Effects : Compounds similar to this one have been studied for their potential in treating neurodegenerative diseases like Alzheimer's.
  • Urease Inhibition : This compound has been evaluated for its ability to inhibit urease, an enzyme implicated in various pathological conditions.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The carbothioamide group may facilitate interactions with enzyme active sites, leading to inhibition.
  • Receptor Binding : The structural features allow for binding to various receptors involved in neurological functions.

Anticancer Studies

A study highlighted the anticancer potential of isoquinoline derivatives, noting that compounds with similar structures exhibited significant cytotoxic effects against various cancer cell lines. For instance:

  • Compound Comparison : A related compound showed IC50 values indicating effective inhibition of cancer cell growth, suggesting that modifications in the isoquinoline structure could enhance potency.

Neuroprotection

Research into neuroprotective effects has focused on compounds that can inhibit acetylcholinesterase (AChE) and monoamine oxidases (MAOs), both of which are targets in Alzheimer's disease therapy. In vitro studies demonstrated that:

  • Inhibition Potency : Compounds similar to 6,7-dimethoxy-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carbothioamide showed IC50 values in the low micromolar range against AChE and MAOs.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals insights into the biological activity influenced by specific functional groups:

Compound NameStructural FeaturesBiological Activity
N-(2-methylphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamideMethyl substitution on phenylAnticancer activity
N-(2,4-dimethylphenyl)-6,7-dimethoxy-3,4-dihydroisoquinolineAdditional methyl groups on phenylPotential neuroprotective effects
N-Aryl-3,4-dihydroisoquinoline carboxamide derivativesCarboxamide instead of carbothioamideUrease inhibition

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